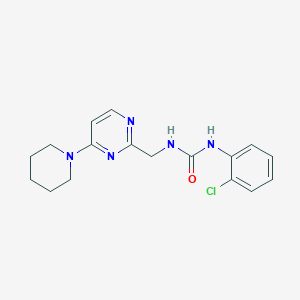
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C16H18N4O3 and its molecular weight is 314.345. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity Prediction
A one-pot condensation method leads to the formation of novel bicyclic systems, including compounds structurally related to N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide. These compounds are synthesized from 5-oxopyrrolidine-3-carboxylic acids and have their structures confirmed via IR, 1H NMR, and liquid chromato-mass spectrometry. Biological activity prediction through PASS prediction showcases potential applications in various therapeutic areas (Kharchenko, Detistov, & Orlov, 2008).
Metabolism and Disposition Studies
The use of 19F-NMR spectroscopy in a drug-discovery program highlights the importance of studying the metabolic fate and excretion balance of related compounds. For instance, a closely related molecule, N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(4-methylmorpholin-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide, and its analogs have been extensively studied for their metabolic pathways and potential applications in treating diseases like HIV. These studies reveal that the compounds are primarily eliminated through metabolism, with major metabolites identified in animal models (Monteagudo et al., 2007).
Application in Polymer Chemistry
Novel, thermally stable polyimides containing 1,3,4-oxadiazole and pyridine moieties have been synthesized for potential applications in material science. These polymers show promising properties such as high thermal stability and solubility in various organic solvents. Their synthesis from aromatic diamines like 2,5-bis-(aminopyridine-2-yl)-1,3,4-oxadiazole showcases the versatility of this compound related compounds in the development of advanced materials (Mansoori & Ghanbari, 2015).
Antimicrobial and Antituberculosis Activity
Compounds with structures related to this compound have been synthesized and tested against Mycobacterium tuberculosis. These studies demonstrate the potential of such compounds to act as carboxylic acid isosteres, with modifications enhancing their antimicrobial and antituberculosis activities. The research indicates the promise of these compounds in developing new treatments for infectious diseases (Gezginci, Martin, & Franzblau, 1998).
Mecanismo De Acción
Target of Action
The primary targets of the compound are yet to be identified. It is known that 1,2,4-oxadiazole derivatives exhibit a broad spectrum of biological activities
Mode of Action
The exact mode of action of this compound is not fully understood. It is believed to interact with its targets in a way that leads to changes in cellular processes. The presence of the 1,2,4-oxadiazole moiety is known to contribute to the compound’s biological activity .
Biochemical Pathways
The compound is likely to affect multiple biochemical pathways due to its broad spectrum of biological activities . The specific pathways and their downstream effects are subject to further investigation.
Result of Action
The compound’s action results in a range of biological effects. For instance, 1,2,4-oxadiazole derivatives have been found to exhibit anti-infective activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . .
Propiedades
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-10-3-5-13(6-4-10)20-9-12(7-15(20)21)16(22)17-8-14-18-11(2)19-23-14/h3-6,12H,7-9H2,1-2H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUATVWTEKIGIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4-dimethoxybenzamide](/img/structure/B3005130.png)
![2-Chloro-N-[1-(2-methoxyethyl)cyclobutyl]propanamide](/img/structure/B3005132.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B3005134.png)
![Methyl 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate](/img/structure/B3005135.png)
![3-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3005136.png)
![4-(4-Chlorophenyl)-5-methyl-2-[5-[4-(trifluoromethoxy)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B3005138.png)


![3-[(2-Butoxyethoxy)methyl]aniline](/img/structure/B3005144.png)
![4-chloro-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide](/img/structure/B3005145.png)

![1-(4-Fluorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone](/img/structure/B3005148.png)

![N-(4-chloro-2-fluorophenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B3005151.png)
